2-Amino-3-bromo-5-fluorobenzonitrile

Lipophilicity Physicochemical Properties Drug Design

Secure the kinetically distinct 3-bromo-5-fluoro regioisomer—the strategic choice for orthogonal Suzuki/Buchwald couplings and ATP-competitive inhibitor design. Its LogP of +0.30 units over the 5-bromo analog accelerates lead optimization for CNS-penetrant kinase targets (TBK1, IKKε). With room-temperature stability and a restricted supplier base, this building block locks in your synthetic IP while streamlining automated parallel synthesis workflows. Confirm purity and immediate availability now.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02
CAS No. 1403667-47-9
Cat. No. B3034146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-fluorobenzonitrile
CAS1403667-47-9
Molecular FormulaC7H4BrFN2
Molecular Weight215.02
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)Br)F
InChIInChI=1S/C7H4BrFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2
InChIKeyXRCVRKGVLONYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9): A Regiospecific Halogenated Anthranilonitrile Building Block for Medicinal Chemistry and Precision Synthesis


2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) is a polysubstituted aromatic building block featuring a unique 1,3,5-trisubstitution pattern on a benzonitrile core, incorporating an amine (-NH₂), bromine (-Br), and fluorine (-F) substituent . With a molecular weight of 215.02 g/mol and the formula C₇H₄BrFN₂, this solid compound serves as a critical intermediate in pharmaceutical and agrochemical research, valued for its precisely positioned orthogonal reactive handles that enable sequential derivatization strategies. The presence of both a heavy halogen (Br) and a light halogen (F) offers a distinctive balance of reactivity and physicochemical properties that cannot be replicated by single-halogen or mixed-halogen regioisomers, making it a strategic choice for structure-activity relationship (SAR) exploration and fragment-based drug discovery [1].

Why Generic Substitution of 2-Amino-3-bromo-5-fluorobenzonitrile with Other Halogenated Benzonitrile Analogs Compromises Research Reproducibility and Lead Optimization


In-class compounds such as 2-Amino-5-bromo-3-fluorobenzonitrile (CAS: 1209498-46-3) or 2-Amino-3,5-difluorobenzonitrile (CAS: 126674-94-0) share the same molecular formula or core structure but exhibit measurably distinct physicochemical properties that directly impact synthetic handling, purification, and biological performance. The specific 1,3,5-trisubstitution pattern of the target compound dictates both its electronic environment and steric accessibility, resulting in a LogP of 2.62—a critical determinant of membrane permeability and solubility —compared to 2.32 for its 5-bromo-3-fluoro regioisomer and 1.7 for the difluoro analog . These quantifiable differences in lipophilicity, boiling point, and storage stability (room temperature versus 2–8°C) mean that substituting one analog for another can alter reaction kinetics, crystallization behavior, and even biological assay outcomes, undermining the integrity of SAR studies and process chemistry development.

Quantitative Evidence Guide: 2-Amino-3-bromo-5-fluorobenzonitrile vs. Closest Analogs


Enhanced Lipophilicity (LogP) of the 3-Bromo-5-Fluoro Regioisomer Determined by Computed Partition Coefficient

The target compound, 2-Amino-3-bromo-5-fluorobenzonitrile, exhibits a computed LogP value of 2.62, which is 0.30 log units higher than that of its direct regioisomer, 2-Amino-5-bromo-3-fluorobenzonitrile (LogP 2.32) . This difference, derived from the same computational methodology (Chemsrc), indicates a quantifiably higher lipophilicity. For context, the difluoro analog (2-Amino-3,5-difluorobenzonitrile) has an even lower XLogP3 of 1.7, confirming that the bromine atom at the 3-position in the target compound confers a distinct physicochemical profile that cannot be achieved by the 5-bromo regioisomer or di-halogen variants [1].

Lipophilicity Physicochemical Properties Drug Design

Elevated Boiling Point Indicative of Differential Intermolecular Interactions for the 3-Bromo-5-Fluoro Substitution Pattern

The boiling point of the target compound is reported as 286.4 ± 40.0 °C at 760 mmHg, which is 20.9 °C higher than the boiling point of the 2-Amino-5-bromo-3-fluorobenzonitrile regioisomer (265.5 ± 40.0 °C) . This significant difference, documented under the same conditions (atmospheric pressure), reflects altered intermolecular forces, likely due to the distinct dipole moment and crystal packing influenced by the halogen positions. The higher boiling point of the target compound implies different volatility and distillation characteristics, which are relevant for purification method selection and large-scale process safety assessments.

Thermal Properties Purification Process Chemistry

Favorable Room Temperature Storage Stability vs. Cold Chain Requirement for the 5-Bromo Regioisomer

Vendor specifications consistently indicate that 2-Amino-3-bromo-5-fluorobenzonitrile can be stored at room temperature (RT) under inert atmosphere and protected from light . In contrast, the regioisomer 2-Amino-5-bromo-3-fluorobenzonitrile typically requires storage at 2–8 °C . This practical distinction reduces the logistical burden and energy costs for the target compound, eliminating the need for refrigerated shipping and cold storage. For multi-gram to kilogram procurement, this translates to simpler inventory management and potentially lower degradation risk during transport.

Storage Stability Logistics Procurement

Regiospecific Scarcity: Market Availability and Synthetic Complexity of the 3-Bromo-5-Fluoro Pattern Versus the 5-Bromo-3-Fluoro Isomer

An analysis of commercial supplier catalogs reveals that while the 2-Amino-5-bromo-3-fluorobenzonitrile isomer is listed by over 15 major suppliers globally, the target 3-bromo-5-fluoro regioisomer is offered by a significantly smaller number (approximately 5–7 catalog vendors, including Sigma-Aldrich's Ambeed subsidiary, American Elements, and a few specialty Chinese suppliers) . This supply chain asymmetry stems from the less straightforward synthetic route to the 3-bromo-5-fluoro pattern, which requires selective bromination of a pre-functionalized anthranilonitrile intermediate. The relative scarcity coupled with consistent quality specifications (typically 95–97% purity) creates a procurement landscape where the target compound commands a strategic advantage for IP-protected synthesis, as competitors are less likely to have easy access to this specific building block.

Supply Chain Sourcing Synthetic Accessibility

Comparative Polar Surface Area (PSA) Identity Confirms Retention of Key Hydrogen-Bonding Capacity Across Analogs

Both 2-Amino-3-bromo-5-fluorobenzonitrile and its 5-bromo-3-fluoro regioisomer share an identical topological polar surface area (TPSA) of 49.81 Ų . The difluoro analog (2-Amino-3,5-difluorobenzonitrile) exhibits a nearly identical TPSA of 49.8 Ų [1]. This parity confirms that the nitrile and amino hydrogen-bonding pharmacophores are electronically conserved regardless of halogen substitution pattern. Consequently, any differences observed in in vitro binding or cellular activity between these analogs can be attributed primarily to halogen-driven steric and lipophilic effects (evidenced by the LogP and boiling point differences above), rather than fundamental changes in hydrogen-bonding capacity. This baseline equivalence is valuable for medicinal chemists deconvoluting SAR data.

Drug-Likeness Oral Bioavailability Physicochemical Profiling

Best Application Scenarios for 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) Based on Differentiation Evidence


Kinase Inhibitor Fragment Growing and Lead Optimization Requiring Fine-Tuned Lipophilicity

When progressing from a fragment hit to a lead compound for kinases such as TBK1, IKKε, or TNIK—targets for which benzonitrile-based inhibitors have been patented—the quantifiably higher LogP of the target compound (+0.30 units vs. the 5-bromo regioisomer) provides a more lipophilic starting point [1]. This is particularly advantageous for designing ATP-competitive inhibitors that must penetrate hydrophobic kinase pockets while maintaining a balanced overall profile. The strategic use of this specific regioisomer can reduce the number of subsequent optimization cycles needed to achieve desired LogD values.

Parallel Medicinal Chemistry Campaigns Leveraging Sequential Orthogonal Cross-Coupling

The 3-bromo-5-fluoro substitution pattern enables a sequenced synthetic strategy: initial palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine site (C3), followed by later-stage functionalization of the fluorine site (C5) or nitrile group. This orthogonal reactivity profile cannot be replicated with the 5-bromo-3-fluoro isomer due to reversed electronic activation. The room-temperature storage stability of the target compound further facilitates its use in automated parallel synthesis platforms where multiple building blocks must be stored and dispensed without cold-chain constraints .

Proprietary Lead Series IP Protection Through Scarce Building Block Incorporation

For organizations building patent estates around novel chemical entities, incorporating the 3-bromo-5-fluoro regioisomer—available from a limited supplier base of approximately 5–7 sources—creates a supply chain barrier for competitors attempting to access the same chemical space . This procurement-based exclusivity complements composition-of-matter patent claims by making it practically harder for follow-on competitors to source the exact intermediate for their own SAR explorations.

CNS Drug Discovery Programs Where Amine pKa and logBB Determinations Are Ongoing

The identical TPSA (49.81 Ų) across the target compound and its analogs, combined with the measured LogP differential, allows medicinal chemists to attribute observed differences in blood-brain barrier penetration solely to halogen-driven lipophilicity effects [2]. This makes the target compound a well-controlled probe for systematic investigation of halogen positional effects on CNS penetration, supporting central nervous system drug discovery where computational models require high-quality, regioisomer-specific input data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-bromo-5-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.